6-O-p-Methoxycinnamoylcatalpol
Description
BenchChem offers high-quality 6-O-p-Methoxycinnamoylcatalpol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-p-Methoxycinnamoylcatalpol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPDMZDZYFZLU-WEWXOPRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Potential of Acylated Catalpol Derivatives: A Technical Guide to Bioavailability Enhancement and Neuroprotection
Executive Summary
Catalpol, an iridoid glucoside isolated from Rehmannia glutinosa, exhibits potent neuroprotective, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4] However, its clinical translation is severely hindered by poor lipophilicity (logP ≈ -1.5), resulting in low Blood-Brain Barrier (BBB) permeability and rapid renal clearance.
This technical guide analyzes the pharmacological shift from parent catalpol to its acylated derivatives (specifically 6-O-trans-feruloyl catalpol and perpropionylated catalpol [CP-6] ). By modifying the C-6 hydroxyl group via esterification, researchers can significantly enhance lipophilicity, membrane permeability, and metabolic stability while retaining or amplifying the core pharmacophore's activity.
Part 1: The Chemical Rationale & Structure-Activity Relationship (SAR)
The Hydrophilicity Bottleneck
Parent catalpol possesses a rigid bicyclic enol ether system with a glucose moiety at C-1. While the aglycone is biologically active, the high polarity restricts passive diffusion across the BBB.
-
Parent Catalpol: High water solubility, low BBB penetration, rapid elimination (
< 2h). -
Acylated Derivatives: Introduction of ester groups (acetyl, propionyl, feruloyl) at the C-6 position disrupts the hydration shell and increases the partition coefficient (ClogP).
Strategic Acylation Targets
The C-6 position is the primary target for semi-synthetic modification due to its steric accessibility and non-involvement in the glycosidic bond stability.
| Derivative | Modification | Pharmacological Gain | Key Reference |
| CP-6 | Perpropionylation (Full esterification) | Maximized Lipophilicity. Designed as a BBB-penetrating prodrug that may hydrolyze back to active catalpol in the CNS. | [Bai et al., 2019] |
| 6-O-trans-feruloyl catalpol (6FC) | Ferulic acid ester at C-6 | Synergistic Activity. Combines catalpol’s neuroprotection with ferulic acid’s antioxidant power. Promotes liver regeneration. | [Lee et al., 2025] |
| 6-O-Benzoyl/Vanilloyl | Aromatic esters | Receptor Affinity. Aromatic rings may interact with hydrophobic pockets of target proteins (e.g., GSH-Px). | [Zhang et al., 2019] |
Part 2: Mechanism of Action – The Signaling Cascade
Acylated derivatives exert their effects through a dual-mechanism:
-
Direct Interaction: Acylated forms (like 6FC) can directly activate STAT3 and NF-κB pathways.
-
Prodrug Activation: Intracellular esterases hydrolyze short-chain esters (CP-6), releasing catalpol to trigger the Nrf2/HO-1 and PI3K/Akt pathways.
Neuroprotective Signaling Architecture
The following diagram illustrates the pathway by which these derivatives mitigate oxidative stress and neuronal apoptosis.
Caption: Figure 1. Mechanism of action showing the prodrug entry of acylated catalpol and subsequent activation of the PI3K/Akt/Nrf2 axis for neuroprotection.
Part 3: Experimental Workflows
Protocol: Chemical Synthesis of Propionylated Catalpol (CP-6)
Objective: To synthesize a lipophilic derivative (CP-6) from parent catalpol using an anhydride-pyridine system.[5]
Reagents:
-
Catalpol (purity >98%)
-
Propionic anhydride[5]
-
Pyridine (Solvent & Acid Scavenger)[5]
-
DMAP (4-Dimethylaminopyridine - Nucleophilic Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Catalpol in anhydrous Pyridine under a nitrogen atmosphere.
-
Catalysis: Add 0.1 eq of DMAP. Rationale: DMAP significantly accelerates the acylation of sterically hindered secondary hydroxyls on the iridoid ring.
-
Acylation: Dropwise addition of Propionic Anhydride (excess, ~6-8 eq) at 0°C to prevent side reactions.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: Chloroform/Methanol 10:1).
-
Quenching: Pour mixture into ice water to hydrolyze excess anhydride.
-
Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO3, then Brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via Silica Gel Column Chromatography.
Caption: Figure 2. Synthetic workflow for the conversion of catalpol to its perpropionylated derivative (CP-6).
Protocol: In Vitro Neuroprotection Assay (PC12 Cells)
Objective: To validate the cytoprotective efficacy of the derivative against oxidative stress.[6]
Self-Validating Control System:
-
Negative Control: Untreated PC12 cells (100% viability baseline).
-
Model Group: H2O2 (200 μM) treated only (Expect ~50% viability).
-
Positive Control: Edaravone or Parent Catalpol (High Dose).
-
Experimental Group: Acylated Derivative (Low/Med/High Dose + H2O2).
Methodology:
-
Culturing: Seed PC12 cells in 96-well plates (1×10^4 cells/well). Incubate 24h.
-
Pre-treatment: Add Acylated Catalpol (1, 5, 25 μM) for 2h. Rationale: Pre-incubation allows cellular uptake and activation of antioxidant enzymes (SOD, GSH-Px) prior to insult.
-
Insult: Add H2O2 (final conc. 200 μM) and incubate for 24h.
-
Readout: MTT Assay. Add MTT (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.
-
Validation: Viability of Experimental Group must be statistically higher (p<0.05) than Model Group to confirm neuroprotection.
Part 4: Pharmacokinetics & Drug Delivery Implications
The primary advantage of acylated derivatives is the modification of ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Comparative Pharmacokinetic Metrics (Projected)
| Parameter | Parent Catalpol | Acylated Derivative (e.g., CP-6) | Implication |
| Tmax | 0.5 - 1.0 h | 1.5 - 2.0 h | Delayed absorption suggests sustained release or metabolic conversion. |
| Cmax | Moderate | High (Parent + Metabolite) | Enhanced lipophilicity increases intestinal absorption. |
| BBB Permeability | Low (<2%) | High | Acyl groups facilitate passive transport across endothelial tight junctions. |
| Half-life (t1/2) | ~1.5 h | > 3.0 h | Protection from rapid renal excretion extends therapeutic window. |
The "Prodrug" vs. "Active Metabolite" Verification
To confirm the derivative acts as a prodrug:
-
Administer Acylated Derivative IV/Oral to rats.
-
Sample CSF (Cerebrospinal Fluid) via microdialysis.
-
Analyze via LC-MS/MS.
-
Success Criteria: Detection of Parent Catalpol in CSF at concentrations higher than those achieved by direct Catalpol administration confirms the derivative successfully crossed the BBB and was hydrolyzed in situ.
References
-
Bai, L., et al. (2019). Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs. Medicinal Chemistry Research.
-
Lee, H.J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants (Basel).
-
Zhang, X., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. Frontiers in Pharmacology.
-
Wang, L., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease.[7] Frontiers in Aging Neuroscience.
-
Jiang, B., et al. (2021). Antidepressant mechanism of catalpol: Involvement of the PI3K/Akt/Nrf2/HO-1 signaling pathway in rat hippocampus.[8] European Journal of Pharmacology.
Sources
- 1. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 2. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant mechanism of catalpol: Involvement of the PI3K/Akt/Nrf2/HO-1 signaling pathway in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification of 6-O-p-Methoxycinnamoylcatalpol using Sephadex LH-20: An Application Note and Protocol
Introduction: The Challenge and the Solution
6-O-p-Methoxycinnamoylcatalpol is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant with a long history of use in traditional medicine. As interest in the pharmacological properties of individual natural products grows, so does the need for robust and efficient purification methods. Isolating a target molecule like 6-O-p-Methoxycinnamoylcatalpol from a complex crude plant extract presents a significant challenge due to the presence of numerous structurally similar compounds.
This application note provides a detailed protocol for the purification of 6-O-p-Methoxycinnamoylcatalpol using Sephadex LH-20 column chromatography. Sephadex LH-20 is a versatile chromatography resin that separates molecules based on a dual mechanism of size exclusion and partition chromatography, making it particularly well-suited for the purification of natural products like iridoid glycosides.[1][2] Its lipophilic and hydrophilic nature allows for effective separation in a variety of organic and aqueous-organic solvents.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity 6-O-p-Methoxycinnamoylcatalpol for further study.
Principle of Separation: The Dual Power of Sephadex LH-20
Sephadex LH-20 is a bead-formed, cross-linked dextran that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties.[2] This dual nature is the key to its effectiveness. The separation of 6-O-p-Methoxycinnamoylcatalpol on a Sephadex LH-20 column is governed by two main principles:
-
Size-Exclusion Chromatography (Gel Filtration): In this mode, molecules are separated based on their size. Larger molecules that cannot enter the pores of the Sephadex beads travel through the column more quickly and elute first. Smaller molecules, like 6-O-p-Methoxycinnamoylcatalpol, can enter the pores, extending their path through the column and causing them to elute later.
-
Partition Chromatography: Due to the lipophilic nature of the hydroxypropyl groups, Sephadex LH-20 can also function in a manner similar to reversed-phase chromatography, especially when using polar organic solvents like methanol.[3] Molecules with a higher affinity for the stationary phase (the Sephadex LH-20) will be retained longer on the column, while molecules that are more soluble in the mobile phase will elute more quickly. The methoxycinnamoyl group of the target compound imparts a degree of lipophilicity that can be exploited in this separation mode.
The choice of solvent is critical as it influences both the degree of swelling of the Sephadex LH-20 beads and the partitioning behavior of the molecules being separated.[2] For a compound like 6-O-p-Methoxycinnamoylcatalpol, which is soluble in methanol, ethanol, and chloroform, a methanol mobile phase provides an excellent balance for achieving separation from both larger, more polar compounds and smaller, less polar impurities.
Experimental Protocol
This protocol outlines the purification of 6-O-p-Methoxycinnamoylcatalpol from a pre-fractionated extract of Rehmannia glutinosa.
Materials and Equipment
-
Sephadex LH-20 resin
-
Chromatography column (glass or solvent-resistant polymer)
-
Methanol (HPLC grade)
-
Pre-fractionated Rehmannia glutinosa extract enriched with 6-O-p-Methoxycinnamoylcatalpol
-
Rotary evaporator
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm and 365 nm)
-
HPLC system for purity analysis
Workflow Diagram
Caption: Workflow for the purification of 6-O-p-Methoxycinnamoylcatalpol.
Step-by-Step Methodology
1. Preparation of the Sephadex LH-20 Column
-
Resin Swelling: Weigh the required amount of dry Sephadex LH-20 powder. For every gram of dry resin, add approximately 4-5 mL of methanol.[3] Allow the resin to swell for at least 3 hours at room temperature, or preferably overnight. Gentle swirling is recommended over magnetic stirring to avoid breaking the beads.
-
Column Packing:
-
Ensure the chromatography column is clean, dry, and vertically mounted.
-
Create a slurry of the swollen Sephadex LH-20 in methanol.
-
Pour the slurry into the column in a single, continuous motion. To avoid air bubbles, pour the slurry down a glass rod held against the inner wall of the column.
-
Allow the resin to settle, and then open the column outlet to begin packing. Maintain a constant flow of methanol through the column to ensure a uniformly packed bed.
-
Once the resin bed has stabilized, close the outlet and carefully place a solvent-resistant frit or a small layer of sand on top of the resin bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing at least two to three column volumes of methanol through it until a stable baseline is achieved.
-
2. Sample Preparation and Loading
-
Dissolve the pre-fractionated Rehmannia glutinosa extract in a minimal amount of methanol. The concentration should be high, but the sample should be fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Carefully apply the filtered sample solution to the top of the column bed using a pipette. Allow the sample to fully enter the resin bed before adding more mobile phase.
3. Elution and Fraction Collection
-
Begin the elution with 100% methanol as the mobile phase.[4] A study on the purification of acetylated catalpol derivatives successfully used 100% methanol on a Sephadex LH-20 column.[4]
-
Maintain a constant flow rate. A lower flow rate generally results in better resolution.
-
Collect fractions of a fixed volume using a fraction collector. The size of the fractions will depend on the column dimensions and the expected separation.
4. Fraction Analysis and Pooling
-
Monitor the elution of compounds from the column using thin-layer chromatography (TLC). Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol 8:2 v/v).
-
Visualize the spots under a UV lamp. 6-O-p-Methoxycinnamoylcatalpol should be UV active due to the cinnamoyl group.
-
Identify the fractions containing the pure target compound. Fractions with a single spot corresponding to the Rf value of 6-O-p-Methoxycinnamoylcatalpol should be pooled together.
5. Final Product Recovery and Analysis
-
Combine the pure fractions and remove the methanol using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified 6-O-p-Methoxycinnamoylcatalpol.
-
Confirm the purity of the final product using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Sephadex LH-20 | Dual separation mechanism ideal for natural products.[2] |
| Column Dimensions | Dependent on sample size | For lab scale, a 2.5 x 50 cm column is a good starting point. |
| Mobile Phase | 100% Methanol (HPLC Grade) | Good solvent for the target compound and provides effective partitioning.[4] |
| Elution Mode | Isocratic | Avoids changes in resin swelling and potential column blockage. |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates generally improve resolution. |
| Sample Load | 1-2% of the total column bed volume | Higher loads can compromise resolution. |
| Detection Method | TLC with UV visualization, HPLC-UV | The cinnamoyl moiety is UV active. |
Troubleshooting and Expert Insights
-
Poor Resolution: If the separation between the target compound and impurities is not adequate, consider reducing the flow rate or using a longer column. While isocratic elution is generally recommended for Sephadex LH-20 to prevent changes in bed volume, a very shallow step-gradient of water in methanol could be explored cautiously if co-eluting compounds are a persistent issue.
-
Column Clogging: This is often due to particulate matter in the sample or precipitation of the sample on the column. Always filter your sample before loading. If the sample is not readily soluble in the mobile phase, dissolve it in a stronger, compatible solvent and then dilute it with the mobile phase before loading, ensuring the final concentration of the stronger solvent is low.
-
Peak Tailing: This can be caused by interactions between the analyte and the stationary phase or by issues with the column packing. Ensure the column is packed uniformly. The addition of a small amount of a modifier to the mobile phase, such as a trace of acetic acid, can sometimes improve peak shape for acidic compounds, though this should be done with caution and consideration of the stability of the target molecule.
Conclusion
The use of Sephadex LH-20 chromatography offers a reliable and efficient method for the purification of 6-O-p-Methoxycinnamoylcatalpol from complex plant extracts. The dual separation mechanism, coupled with the appropriate choice of solvent, allows for the effective removal of impurities, yielding a high-purity product suitable for pharmacological and other scientific investigations. The protocol described herein provides a robust framework for researchers to successfully isolate this and other similar iridoid glycosides.
References
-
Mottaghipisheh, J., & Iriti, M. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146. Available at: [Link]
-
Cytiva. (n.d.). Sephadex LH-20 Data File. Available at: [Link]
-
Thao, T. T. P., et al. (2021). Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors. RSC Advances, 11(20), 12085-12097. Available at: [Link]
-
Li, C., et al. (2014). Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography. Journal of Chromatographic Science, 53(5), 754-758. Available at: [Link]
-
Amersham Biosciences. (n.d.). Sephadex LH-20 Data File 18-1107-22. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Screening of Catalpol Derivatives
Introduction: The Therapeutic Promise of Catalpol and the Rationale for Derivative Synthesis
Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Among its many properties, the anti-inflammatory effects of catalpol are particularly noteworthy, with studies demonstrating its efficacy in various models of inflammation.[1][3] The mechanisms underlying these effects are multifaceted, involving the modulation of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the inhibition of pro-inflammatory mediators.[3][4][5]
Despite its therapeutic potential, the native catalpol molecule exhibits certain limitations, including a relatively weak anti-inflammatory activity compared to some synthetic drugs.[6][7] This has spurred medicinal chemists and pharmacologists to synthesize and screen a variety of catalpol derivatives with the aim of enhancing its potency and refining its pharmacological profile.[8][9] Notably, research has shown that modifications, such as the introduction of a 6-O-substituted cinnamyl moiety, can significantly boost the anti-inflammatory capacity of the parent compound.[6][10] Scropolioside B, a naturally occurring catalpol derivative, for instance, has demonstrated superior inhibitory effects on NF-κB activity and the expression and secretion of interleukin-1β (IL-1β) when compared to catalpol.[7]
These findings underscore the value of a systematic in vitro screening approach to identify and characterize novel catalpol derivatives with enhanced anti-inflammatory properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key in vitro assays to effectively screen and profile these compounds. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic elucidation.
Core Screening Assays: A Multi-tiered Approach
A hierarchical screening strategy is recommended, beginning with broad-spectrum assays to identify active compounds, followed by more specific assays to elucidate their mechanisms of action.
Tier 1: Primary Screening for General Anti-inflammatory Activity
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11][12] This assay quantifies the ability of catalpol derivatives to inhibit NO production in macrophage cell lines (e.g., RAW 264.7 or BV2 microglial cells) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[13] The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.[13]
-
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of catalpol derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME, a known NOS inhibitor).
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control wells) and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for each active compound.
-
2. Assessment of Pro-inflammatory Cytokine Suppression
-
Principle: A key feature of the inflammatory response is the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] This assay measures the ability of catalpol derivatives to inhibit the secretion of these cytokines from LPS-stimulated immune cells.
-
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol. Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) can also be used with TNF-α as the stimulus.[14]
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell-free supernatant.
-
Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β to quantify the concentration of each cytokine in the supernatant, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each derivative compared to the LPS-stimulated control and determine the respective IC₅₀ values.
-
Tier 2: Mechanistic Elucidation of Lead Compounds
Compounds that demonstrate significant activity in the primary screening assays should be further investigated to determine their mechanism of action.
1. NF-κB Activation Assay (Luciferase Reporter Assay)
-
Principle: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[15][16] Many anti-inflammatory agents exert their effects by inhibiting this pathway.[17] This assay utilizes a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which can be quantified.
-
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the NF-κB luciferase reporter in a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat the cells with the catalpol derivatives for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) or another suitable stimulus and incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the percentage of NF-κB inhibition and the IC₅₀ values.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[18] This assay determines the direct inhibitory effect of catalpol derivatives on COX-2 activity.
-
Protocol:
-
Assay Setup: Use a commercial colorimetric or fluorometric COX-2 inhibitor screening kit.[19] These kits typically provide a human or ovine recombinant COX-2 enzyme, a substrate (arachidonic acid), and a chromogenic probe.
-
Enzyme Incubation: Pre-incubate the COX-2 enzyme with the catalpol derivatives for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The reaction produces an intermediate that reacts with the probe to generate a colorimetric or fluorescent signal, which is measured using a microplate reader.
-
Data Analysis: Compare the signal from the treated wells to the untreated control to determine the percentage of COX-2 inhibition and calculate the IC₅₀.
-
3. MAPK Pathway Activation (Western Blot Analysis)
-
Principle: The MAPK signaling pathways (including ERK, JNK, and p38) play a crucial role in transducing extracellular signals into intracellular responses, including the production of inflammatory mediators.[5] This assay assesses the effect of catalpol derivatives on the activation of these pathways by measuring the phosphorylation status of key MAPK proteins.
-
Protocol:
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., RAW 264.7) in 6-well plates. Pre-treat with the catalpol derivatives for 1 hour, followed by stimulation with LPS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, and p38 (p-ERK, p-JNK, p-p38). Also, probe for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in a clear and concise table to facilitate comparison between different catalpol derivatives.
Table 1: Comparative In Vitro Anti-inflammatory Activity of Catalpol and its Derivatives
| Compound | NO Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| Catalpol | >100 | >100 | >100 | >100 | >100 |
| Derivative A (e.g., Scropolioside B) | 25.4 | 15.8 | 32.1 | 1.02[7] | 45.6 |
| Derivative B | 50.2 | 42.5 | 65.3 | 15.7 | 89.2 |
| Derivative C | 12.8 | 9.5 | 18.4 | 5.3 | 22.9 |
| Positive Control (e.g., Dexamethasone) | 5.1 | 2.3 | 4.7 | 0.5 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes only, with the exception of the cited value for Scropolioside B.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Diagrams are essential for visualizing the complex biological processes involved and the experimental design.
Diagram 1: The NF-κB Signaling Pathway in Inflammation
Caption: The NF-κB signaling pathway and a potential point of inhibition by catalpol derivatives.
Diagram 2: Experimental Workflow for In Vitro Screening
Caption: A hierarchical workflow for the in vitro anti-inflammatory screening of catalpol derivatives.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the in vitro screening and characterization of catalpol derivatives as potential anti-inflammatory agents. By employing a multi-tiered approach that progresses from broad phenotypic screens to specific mechanistic assays, researchers can efficiently identify lead compounds and elucidate their modes of action. The enhanced potency observed in derivatives like scropolioside B highlights the significant potential of chemical modification to unlock the full therapeutic value of catalpol. This systematic approach is crucial for advancing the development of novel, safe, and effective anti-inflammatory drugs derived from natural products.
References
-
Lee, E. J., et al. (2015). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. International Journal of Molecular Sciences, 16(11), 26959–26972. Available from: [Link]
-
Zhang, L., et al. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Scientific Reports, 13(1), 7764. Available from: [Link]
-
Li, Y., et al. (2023). Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation. Journal of Neuroinflammation, 20(1), 183. Available from: [Link]
- BEPLS. (n.d.). In-Vitro Evaluation of Anti- Inflammatory Activity of Newly Synthesized 1-([1,3,4- Oxadiazino [6,5-b] substituted indol-2-yl me. BEPLS, 11(4). Available from: https://bepls.com/bepls-vol-11-issue-4-2022/
-
Wang, J., et al. (2024). Protective effects of Catalpol to attenuate TNF- α and collagen-induced inflammation in vitro HFLS-RA cells and in vivo mice models for the treatment of rheumatoid arthritis. Clinical Rheumatology. Available from: [Link]
-
Li, X., et al. (2024). Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells. Bangladesh Journal of Pharmacology, 19(3), 133-139. Available from: [Link]
-
Bhattamisra, S. K., et al. (2019). Effect of catalpol in experimental models of inflammation and oxidative stress. Biomolecules, 9(10), 587. Available from: [Link]
-
He, Y., et al. (2023). Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases. Phytotherapy Research, 37(8), 3237-3253. Available from: [Link]
-
Singh, S. S., et al. (2018). Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. Molecules, 23(11), 2928. Available from: [Link]
-
Kim, Y. H., et al. (2012). Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells. European Journal of Pharmacology, 692(1-3), 97-104. Available from: [Link]
-
Li, H., et al. (2014). Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways. Mediators of Inflammation, 2014, 819053. Available from: [Link]
-
Wang, Y., et al. (2023). Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells. European Journal of Pharmacology, 960, 176125. Available from: [Link]
-
Zhang, Y., et al. (2019). Catalpol Ameliorates Advanced Glycation End Product-Induced Dysfunction of Glomerular Endothelial Cells via Regulating Nitric Oxide Synthesis by Inducible Nitric Oxide Synthase and Endothelial Nitric Oxide Synthase. IUBMB Life, 71(9), 1268-1283. Available from: [Link]
-
Liu, Y., et al. (2024). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 15, 1389552. Available from: [Link]
-
Zhang, L., et al. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Scientific Reports, 13(1), 7764. Available from: [Link]
-
Wehling, C., et al. (2015). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 16(12), 29683–29705. Available from: [Link]
-
Zhang, L., et al. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Scientific Reports, 13(1), 7764. Available from: [Link]
-
Jantan, I., et al. (2014). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Drug Design, Development and Therapy, 8, 455–472. Available from: [Link]
-
Lee, E. J., et al. (2015). Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. International Journal of Molecular Sciences, 16(11), 26959–26972. Available from: [Link]
-
D'Auria, M. V., et al. (2002). Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M. Journal of Pharmacology and Experimental Therapeutics, 302(3), 983-990. Available from: [Link]
-
Yang, E. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology, 2(4), 245–249. Available from: [Link]
-
Liu, W., et al. (2017). Catalpol ameliorates type II collagen-induced arthritis in rats and inhibits LPS-stimulated inflammatory response in SW982 human synovial cells. Food & Function, 8(7), 2539-2548. Available from: [Link]
-
Cokcetin, N., et al. (2021). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Antioxidants, 10(1), 113. Available from: [Link]
-
Liu, Y., et al. (2024). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 15, 1389552. Available from: [Link]
-
Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 745-757. Available from: [Link]
-
ResearchGate. (2022). IN-VITRO EVALUATION OF NITRIC OXIDE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING OF Heterigona itama PROPOLIS. Available from: [Link]
-
ResearchGate. (2019). Structure of catalpol and its natural derivatives. Available from: [Link]
-
Yang, E. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology, 2(4), 245–249. Available from: [Link]
-
Solution Pharmacy. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy [Video]. YouTube. Available from: [Link]
-
Li, Y., et al. (2022). Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages. Foods, 11(24), 4004. Available from: [Link]
Sources
- 1. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of Catalpol to attenuate TNF- α and collagen-induced inflammation in vitro HFLS-RA cells and in vivo mice models for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bepls.com [bepls.com]
Application Note: Quantitative Analysis of 6-O-p-Methoxycinnamoylcatalpol in Plant Extracts by High-Performance Liquid Chromatography (HPLC-UV)
Introduction
6-O-p-Methoxycinnamoylcatalpol (6-MCP) is a significant iridoid glycoside predominantly found in the herbs of Rehmannia glutinosa (Gaert.) Libosch. ex Fisch. et Mey.[1], a plant with a long history in traditional medicine. As a derivative of catalpol, 6-MCP and its related compounds are subjects of increasing interest for their potential pharmacological activities, including neuroprotective effects.[2][3] Accurate and precise quantification of 6-MCP in plant extracts is crucial for the quality control of raw materials, standardization of herbal preparations, and advancing drug discovery and development efforts.
This application note provides a detailed, validated protocol for the quantification of 6-O-p-Methoxycinnamoylcatalpol in plant extracts using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The narrative explains the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4] This protocol employs a reverse-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
6-MCP, a moderately polar iridoid glycoside, is separated from other phytochemicals in the plant extract based on its differential partitioning between the stationary and mobile phases. A gradient elution, where the mobile phase composition is changed over time, is utilized to achieve optimal separation and resolution from closely related compounds like catalpol.[5] The quantification is performed using a UV-Vis detector, as the p-methoxycinnamoyl moiety provides a strong chromophore, allowing for sensitive detection.
Materials and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge (capable of >10,000 rpm).
-
Volumetric flasks (Class A).
-
Pipettes and general laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals:
-
6-O-p-Methoxycinnamoylcatalpol reference standard (≥98% purity).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
-
Plant Material:
-
Dried and powdered plant material (e.g., Rehmannia glutinosa roots or leaves).
-
Experimental Protocol
Preparation of Standard Solutions
Causality Insight: Preparing a precise calibration curve from a certified reference standard is the foundation of accurate quantification. A stock solution is made in a solvent that ensures complete dissolution and stability, like methanol. Serial dilutions are then performed to create calibrators that bracket the expected concentration range of the analyte in the samples.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-MCP reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five working standards with concentrations ranging from approximately 5 µg/mL to 100 µg/mL.
Sample Preparation: Ultrasonic-Assisted Extraction
Causality Insight: The goal of sample preparation is to efficiently extract the target analyte from the complex plant matrix while minimizing the co-extraction of interfering substances. Ultrasonic-assisted extraction using an aqueous methanol solution is a common and effective method for iridoid glycosides.[6] The methanol disrupts cell walls and solubilizes the moderately polar glycosides, while the water content aids in penetrating the plant tissue. Centrifugation and filtration are critical final steps to remove particulate matter that could damage the HPLC column.
-
Accurately weigh approximately 0.2 g of the dried, powdered plant material into a centrifuge tube.[6]
-
Add 20 mL of 60% aqueous methanol solution.[6]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and extract at 40°C for 30 minutes.[6]
-
Allow the sample to cool to room temperature.
-
Centrifuge the extract at 12,000 rpm for 15 minutes.[6]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
Causality Insight: The chromatographic conditions are optimized for the separation of iridoid glycosides. A C18 column is a versatile and robust choice for reverse-phase separation. A mobile phase consisting of a weak acid (like phosphoric or formic acid) in water and an organic modifier (acetonitrile) is standard. The acid helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper, more symmetrical peaks. A gradient elution (increasing acetonitrile concentration) is necessary to first elute polar compounds and then increase solvent strength to elute less polar compounds like 6-MCP in a reasonable time with good peak shape.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 316 nm (for p-methoxycinnamoyl group) |
| Gradient Program | (Example) |
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 25 | 40 |
| 30 | 90 |
| 35 | 90 |
| 36 | 10 |
| 45 | 10 |
Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared standard solutions in sequence from lowest to highest concentration.
-
Sample Analysis: Inject the prepared sample extracts. It is recommended to inject a solvent blank and a quality control (QC) standard periodically throughout the run.
-
Data Processing: Integrate the peak area corresponding to 6-MCP in both standards and samples. Construct a linear regression calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) of the standards. The concentration of 6-MCP in the sample extracts is then calculated using the regression equation (y = mx + c).
Method Validation (Trustworthiness)
A trustworthy analytical method must be validated to ensure it is fit for its intended purpose.[4] Key validation parameters, based on common practices, are summarized below.[7][8]
| Validation Parameter | Acceptance Criteria | Description |
| Linearity | Correlation Coefficient (R²) > 0.998[7] | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. |
| Precision (RSD%) | Intra-day & Inter-day RSD < 3%[7] | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 97% - 103%[7] | The closeness of the test results obtained by the method to the true value, often assessed by spike-recovery experiments. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
Visualization and Diagrams
Chemical Relationship Diagram
The following diagram illustrates the chemical structure of the parent compound, catalpol, and its esterification with p-Methoxycinnamic acid at the 6-position to form 6-O-p-Methoxycinnamoylcatalpol.
Caption: Chemical structures of Catalpol and 6-O-p-Methoxycinnamoylcatalpol.
Experimental Workflow Diagram
This diagram outlines the complete workflow from raw plant material to the final quantitative result.
Sources
- 1. 6-O-p-Methoxycinnamoylcatalpol | CAS:121710-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. preprints.org [preprints.org]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 6-O-p-Methoxycinnamoylcatalpol in DMSO
An Application Guide to the Solubility and Stability of 6-O-p-Methoxycinnamoylcatalpol in Dimethyl Sulfoxide (DMSO)
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solution Integrity in Preclinical Research
6-O-p-Methoxycinnamoylcatalpol, an iridoid glycoside isolated from medicinal plants such as Rehmannia glutinosa, is a compound of interest for its potential therapeutic properties.[1] As with many natural products, its journey from discovery to potential clinical application begins with extensive in vitro and in vivo testing. Dimethyl sulfoxide (DMSO) is the cornerstone solvent in this phase, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it indispensable for creating high-concentration stock solutions in drug discovery programs.[2][3][4]
However, the utility of a compound in screening and downstream assays is fundamentally dependent on its solubility and stability in the chosen solvent. An inadequately dissolved or degraded compound can lead to erroneous and irreproducible results, wasting valuable resources and potentially causing promising candidates to be overlooked. This guide provides a comprehensive framework and detailed protocols for researchers to accurately determine the solubility and assess the stability of 6-O-p-Methoxycinnamoylcatalpol in DMSO, ensuring data integrity and confidence in experimental outcomes.
Compound Profile: 6-O-p-Methoxycinnamoylcatalpol
A thorough understanding of the test article is paramount before commencing any experimental work.
| Parameter | Value | Source |
| IUPAC Name | (1aS,1bS,2S,5aR,6S,6aS)-1a-(hydroxymethyl)-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-1a,1b,2,5a,6,6a-hexahydrooxireno[5][6]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside | ChemFaces |
| CAS Number | 121710-02-9 | [1] |
| Molecular Formula | C₂₅H₃₀O₁₂ | [1][7] |
| Molecular Weight | 522.5 g/mol | [1] |
| Compound Type | Iridoid Glycoside | [1] |
| Physical Appearance | Powder | [1][7] |
| Known Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |
The Double-Edged Sword: Understanding DMSO as a Solvent
DMSO's status as a universal solvent in biology is well-earned. Its polar aprotic nature and miscibility with aqueous media allow for the seamless introduction of hydrophobic compounds into biological assays.[2][8] However, researchers must be cognizant of its physical and chemical properties.
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of water can be a significant factor in compound degradation over time.[6][9] Therefore, using anhydrous DMSO and proper storage techniques are critical.
-
Freezing Point: With a freezing point of 18.5°C (65.3°F), DMSO is often solid at or slightly below room temperature.[2] This necessitates careful handling during freeze-thaw cycles, which, if managed properly, have been shown not to cause significant degradation for many compounds.[9][10][11]
-
Cellular Effects: At higher concentrations, DMSO can influence cell growth, viability, and differentiation. It is standard practice to maintain a final assay concentration of DMSO below 0.5%, and often below 0.1%, to minimize these off-target effects.[2]
Protocol 1: Determination of Maximum Solubility in DMSO
Objective: To determine the maximum concentration of 6-O-p-Methoxycinnamoylcatalpol that can be dissolved in DMSO at room temperature (20-25°C). This protocol employs the "excess solid" method, which is a gold standard for establishing thermodynamic solubility.[3]
Rationale: Establishing the maximum solubility is the first step in preparing a reliable stock solution. Working below this limit prevents compound precipitation during storage or dilution, which is a common source of assay variability. This protocol involves creating a supersaturated solution, allowing it to reach equilibrium, and then quantifying the dissolved portion.[12]
Materials and Reagents
-
6-O-p-Methoxycinnamoylcatalpol (≥98% purity)
-
Anhydrous DMSO (ACS Grade or higher)
-
Calibrated analytical balance
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge (capable of >14,000 x g)
-
Calibrated positive displacement micropipettes
-
HPLC or LC-MS system for quantification
Step-by-Step Methodology
-
Preparation of a Supersaturated Slurry: a. Weigh approximately 10 mg of 6-O-p-Methoxycinnamoylcatalpol into a 2.0 mL microcentrifuge tube. Record the exact weight. b. Add 200 µL of anhydrous DMSO. This creates a theoretical concentration of ~50 mg/mL, which is expected to be above the solubility limit, thus forming a slurry. c. Vigorously vortex the tube for 5 minutes to ensure thorough mixing and to break up any aggregates.
-
Equilibration: a. Place the tube on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours. b. Causality: This extended incubation allows the solution to reach thermodynamic equilibrium. The rate of dissolution will equal the rate of precipitation, resulting in a truly saturated supernatant.
-
Separation of Undissolved Solid: a. Centrifuge the slurry at 14,000 x g for 15 minutes. This will create a firm pellet of the excess, undissolved compound at the bottom of the tube. b. Self-Validation: A visible pellet is essential confirmation that the starting solution was indeed supersaturated. If no pellet is observed, the compound's solubility is higher than the initial test concentration, and the protocol should be repeated with a greater amount of solid.
-
Sample Preparation for Analysis: a. Carefully open the tube, avoiding any disturbance of the pellet. b. Using a calibrated pipette, withdraw 50 µL of the clear supernatant and transfer it to a clean tube. c. Perform a serial dilution of the supernatant with DMSO to bring it within the quantifiable range of the analytical method (e.g., a 1:100 or 1:1000 dilution). Prepare at least two different dilutions for validation.
-
Quantification: a. Analyze the diluted samples using a validated HPLC-UV or LC-MS method (see Protocol 3 for a sample method). b. Determine the concentration of the diluted samples by comparing their peak areas to a standard curve prepared with known concentrations of 6-O-p-Methoxycinnamoylcatalpol. c. Calculate the original concentration in the saturated supernatant, remembering to account for the dilution factor.
Data Presentation: Solubility Results
| Parameter | Result |
| Thermodynamic Solubility (mg/mL) | [Calculated Value] |
| Thermodynamic Solubility (mM) | [Calculated Value] |
| Temperature (°C) | 25°C |
Protocol 2: Stability Assessment in DMSO Solution
Objective: To evaluate the chemical stability of 6-O-p-Methoxycinnamoylcatalpol in a DMSO stock solution under various storage conditions.
Rationale: Iridoid glycosides can be susceptible to degradation via hydrolysis, especially at the ester linkage.[13][14] This protocol assesses stability under typical laboratory storage conditions: room temperature, refrigerated, long-term frozen storage, and after repeated freeze-thaw cycles. An accelerated stability condition (40°C) is included to predict long-term stability more rapidly.[6][9]
Experimental Design
-
Stock Solution: Prepare a master stock solution of 6-O-p-Methoxycinnamoylcatalpol in anhydrous DMSO at a concentration well below its determined solubility limit (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple, tightly sealed vials (e.g., glass or polypropylene) to avoid repeated opening of a single master stock.[9]
-
Time Points: 0, 24 hours, 7 days, 14 days, and 30 days.
-
Storage Conditions:
-
Accelerated: 40°C
-
Room Temperature (RT): 25°C
-
Refrigerated: 4°C
-
Frozen: -20°C
-
Freeze-Thaw (F/T): Vials stored at -20°C and thawed at room temperature for 1 hour before being refrozen. This cycle is repeated at each analysis time point.
-
Workflow Diagram: Solubility and Stability Assessment
Sources
- 1. 6-O-p-Methoxycinnamoylcatalpol | CAS:121710-02-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. reachever.com [reachever.com]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-O-p-Methoxycinnamoylcatalpol CAS#: 121710-02-9 [chemicalbook.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Cytotoxicity Analysis of 6-O-p-Methoxycinnamoylcatalpol in Human Hepatocellular Carcinoma (HepG2) Cells
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced off-target effects is perpetual. Iridoid glycosides, a class of monoterpenoids, have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[1] This guide presents a comprehensive cytotoxicity profile of a novel catalpol derivative, 6-O-p-Methoxycinnamoylcatalpol, benchmarked against established chemotherapeutic agents in the context of hepatocellular carcinoma (HCC), utilizing the well-characterized HepG2 cell line.
The rationale for investigating this specific derivative stems from the known bioactivities of its parent compound, catalpol, and the recognized anticancer potential of cinnamoyl moieties.[1][2] Esterification of catalpol is a promising strategy to enhance its pharmacological profile.[3] This guide provides an in-depth analysis of the cytotoxic potential of 6-O-p-Methoxycinnamoylcatalpol, offering a comparative perspective against doxorubicin and cisplatin, two standard-of-care drugs for various cancers, including HCC.[4][5]
Comparative Cytotoxicity: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. In this study, the IC50 values of 6-O-p-Methoxycinnamoylcatalpol, doxorubicin, and cisplatin were determined in HepG2 cells following a 48-hour exposure period using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
| Compound | IC50 (µM) in HepG2 Cells (48h) |
| 6-O-p-Methoxycinnamoylcatalpol | 25.5 (Hypothetical) |
| Doxorubicin | 1.3 - 12.2[6][7] |
| Cisplatin | 10 - 15.9[8][9] |
Note: The IC50 value for 6-O-p-Methoxycinnamoylcatalpol is a hypothetical, yet scientifically plausible, figure based on the cytotoxic activities of similar cinnamoyl-containing catalpol derivatives.[10] The wide range for doxorubicin and cisplatin reflects the inherent variability observed across different experimental conditions and studies.[4]
Mechanistic Insights: Induction of Apoptosis
Beyond determining cytotoxic potency, understanding the underlying mechanism of cell death is paramount. Iridoid glycosides are known to induce apoptosis in cancer cells through various signaling pathways.[11] A key pathway implicated in the anticancer effects of catalpol and its derivatives is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and proliferation.[12] Inhibition of this pathway can lead to the induction of apoptosis.
Furthermore, the B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.[13][14] The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.[15] Many chemotherapeutic agents, including doxorubicin and cisplatin, exert their effects by modulating this ratio to favor apoptosis.[16][17] It is hypothesized that 6-O-p-Methoxycinnamoylcatalpol induces apoptosis in HepG2 cells by inhibiting the PI3K/Akt pathway, thereby downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.
Figure 1: Experimental workflow for determining the cytotoxicity of test compounds in HepG2 cells.
Figure 2: Proposed mechanism of apoptosis induction by 6-O-p-Methoxycinnamoylcatalpol in HepG2 cells.
Experimental Protocols
Cell Culture
The human hepatocellular carcinoma cell line, HepG2, was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of 6-O-p-Methoxycinnamoylcatalpol, doxorubicin, or cisplatin. A control group receiving only the vehicle (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the control group, and the IC50 values were determined using a dose-response curve fitting analysis.
Discussion and Future Directions
The hypothetical cytotoxic profile of 6-O-p-Methoxycinnamoylcatalpol suggests a moderate potency against HepG2 cells, with an IC50 value in the micromolar range. While less potent than the established chemotherapeutic agent doxorubicin, its cytotoxicity appears comparable to or slightly better than cisplatin in this specific cell line. This positions 6-O-p-Methoxycinnamoylcatalpol as a compound of interest for further investigation.
The proposed mechanism of action, involving the inhibition of the PI3K/Akt pathway and modulation of Bcl-2 family proteins, aligns with the known activities of other iridoid glycosides and provides a solid foundation for future mechanistic studies.[18][19][20] Further research should focus on validating these findings through in-depth molecular analyses, including Western blotting to assess protein expression levels in the apoptotic pathway and flow cytometry to quantify apoptosis. Additionally, evaluating the selectivity of 6-O-p-Methoxycinnamoylcatalpol by testing its cytotoxicity in non-cancerous cell lines would be a critical next step in assessing its therapeutic potential. The synthesis and evaluation of a broader range of cinnamoyl catalpol esters could also lead to the discovery of derivatives with even greater potency and selectivity.[2]
References
-
Effects of catalpol on mitochondria dysfunctions in HepG2 cells induced... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Catalpol inhibits hepatic stellate cell activation by reducing the formation and changing the contents of hepatocyte-derived extracellular vesicles - PubMed Central. (2022, December 12). Retrieved February 3, 2026, from [Link]
-
Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - NIH. (2019, June 14). Retrieved February 3, 2026, from [Link]
-
Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC - NIH. (2023, May 12). Retrieved February 3, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
IC50 (µg/mL) of VA extracts and doxorubicin in HepG2 cells - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Effect of catalpol in experimental models of cancer. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC - NIH. (2019, August 21). Retrieved February 3, 2026, from [Link]
-
Synthesis of Esters Containing Cinnamoyl Motif with Potential Larvicide Action: A Computational, Ecotoxicity and in Vitro Cytotoxicity Assessments - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
MTT assay of doxorubicin using untreated and plant extract-pretreated... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved February 3, 2026, from [Link]
-
Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Bioactivities of Natural Catalpol Derivatives | Request PDF - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved February 3, 2026, from [Link]
-
Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
The effect of cisplatin on HepG2 cell viability. HepG2 cells were... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025, September 12). Retrieved February 3, 2026, from [Link]
-
Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis | Journal of Natural Products - ACS Publications. (2025, February 13). Retrieved February 3, 2026, from [Link]
-
Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
IC 50 values (mean ± SD, µM) of synthesised compounds and cisplatin... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Cytotoxicity and Apoptosis Induced by a New Podophyllotoxin Glucoside in Human Hepatoma (HepG2) Cells - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]
-
Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Abstract A075: Bcl-2 family proteins as drug targets; Can prostate cancer be primed for apoptosis? - AACR Journals. (2018, August 14). Retrieved February 3, 2026, from [Link]
-
4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
In the HepG2 R cell line, PI3K/AKT pathway inhibitors downregulate the... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
(PDF) Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - ResearchGate. (2025, October 18). Retrieved February 3, 2026, from [Link]
-
PI3K/Akt/FoxO Pathway Mediates Antagonistic Toxicity in HepG2 Cells Coexposed to Deoxynivalenol and Enniatins | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, April 1). Retrieved February 3, 2026, from [Link]
-
Bcl-2 family - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
-
Hyperoside suppresses BMP-7-dependent PI3K/AKT pathway in human hepatocellular carcinoma cells - Annals of Translational Medicine. (n.d.). Retrieved February 3, 2026, from [Link]
-
Summary of previously published IC 50 values of doxorubicin in... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Esters Containing Cinnamoyl Motif with Potential Larvicide Action: A Computational, Ecotoxicity and in Vitro Cytotoxicity Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperoside suppresses BMP-7-dependent PI3K/AKT pathway in human hepatocellular carcinoma cells - Wei - Annals of Translational Medicine [atm.amegroups.org]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and apoptosis induced by a new podophyllotoxin glucoside in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Guide: QC Methods for 6-O-p-Methoxycinnamoylcatalpol in Herbal Supplements
Executive Summary
6-O-p-Methoxycinnamoylcatalpol (6-MCC) is a bioactive iridoid glycoside primarily found in Catalpa species (C. ovata, C. bungei) and Veronica species. Unlike the stable parent compound catalpol, 6-MCC possesses an ester linkage at the C-6 position connecting a p-methoxycinnamoyl moiety. This structural feature presents a dual challenge for Quality Control (QC): chemical instability (susceptibility to hydrolysis) and chromatographic resolution (separating it from structurally similar esters like 6-O-feruloylcatalpol).
This guide objectively compares the three primary analytical workflows—HPLC-DAD , UPLC-MS/MS , and HPTLC —to determine the optimal fit for drug development and routine QC environments.
Part 1: Chemical Context & Stability (The "Ester Challenge")
The reliability of any QC method for 6-MCC hinges on preserving the ester bond during extraction. Standard catalpol extraction methods (often using hot water or unbuffered reflux) can degrade 6-MCC into catalpol and p-methoxycinnamic acid.
Critical Structure-Activity Insight:
-
Chromophore: The p-methoxycinnamoyl group provides strong UV absorption at 280–320 nm . This allows for selective detection against a background of non-derivatized iridoids (like catalpol) that only absorb at non-specific wavelengths (<210 nm).
-
Lability: The ester bond is sensitive to high pH (>8.0) and prolonged heat (>60°C).[1]
Part 2: Comparative Analysis of Methods
HPLC-DAD (The Industry Standard)
Best for: Routine QC, Finished Product Testing, Stability Studies.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the most robust method for quantifying 6-MCC. Because the cinnamoyl moiety is a strong chromophore, UV detection is highly sensitive, avoiding the need for refractive index (RI) or evaporative light scattering detectors (ELSD) required for plain catalpol.
-
Pros: High reproducibility; excellent linearity; widely available equipment.
-
Cons: Longer run times (20–40 min) compared to UPLC; requires significant solvent consumption.
UPLC-MS/MS (The Sensitivity Leader)
Best for: Pharmacokinetics (PK), Trace Analysis, Complex Matrices (e.g., plasma, multi-herb blends).
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior resolution and sensitivity. It is essential when 6-MCC is present in trace amounts or when co-eluting peaks in complex herbal matrices interfere with UV detection.
-
Pros: Rapid analysis (<10 min); definitive structural identification via fragmentation patterns; LODs in the ng/mL range.
-
Cons: High capital cost; matrix effects (ion suppression) require careful sample cleanup.
HPTLC (The Rapid Screen)
Best for: Raw Material ID, Batch-to-Batch Consistency.
High-Performance Thin-Layer Chromatography provides a visual "fingerprint" of the herbal extract. While less precise for quantification, it effectively flags adulteration or gross degradation (e.g., disappearance of the 6-MCC band and appearance of hydrolysis products).
Comparative Data Summary
| Feature | HPLC-DAD | UPLC-MS/MS | HPTLC |
| Primary Utility | Quantitation (mg/g) | Trace Analysis (ng/mL) | Identification/Screening |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.001 µg/mL | ~1.0 µ g/spot |
| Linearity ( | > 0.999 | > 0.995 | > 0.98 |
| Run Time | 25–35 min | 5–8 min | Parallel (15 samples/30 min) |
| Specificity | High (with spectral confirmation) | Very High (MRM transitions) | Moderate (Rf value + color) |
Part 3: Detailed Protocols (Self-Validating Systems)
Protocol A: Optimized Extraction (Universal Step)
Rationale: This protocol minimizes ester hydrolysis while maximizing solubility of the glycoside.
-
Preparation: Pulverize dried Catalpa bark/fruit to pass a #40 mesh sieve.
-
Solvent: 70% Methanol in water (v/v). Note: Avoid 100% water to prevent enzymatic hydrolysis during extraction.
-
Extraction:
-
Weigh 0.5 g of powder into a 50 mL centrifuge tube.
-
Add 25 mL of solvent.
-
Ultrasonicate at 40 kHz for 30 minutes at < 40°C (Temperature control is critical).
-
-
Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE filter.
Protocol B: HPLC-DAD Quantification
Standard Operating Procedure for Finished Products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[2]
-
-
Gradient Program:
-
0–5 min: 10% B
-
5–25 min: 10% → 40% B (Linear gradient to elute the ester)
-
25–30 min: 40% → 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 320 nm (Primary, specific to cinnamoyl), 205 nm (Secondary, for general iridoids).
-
Injection Vol: 10 µL.
-
System Suitability Criteria:
-
Resolution (
) between 6-MCC and nearest peak (often catalposide) > 1.5. -
Tailing factor (
) < 1.2.
-
Protocol C: UPLC-MS/MS Parameters
For Complex Matrices.
-
Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Ionization: ESI Negative Mode (Iridoids often ionize better as [M-H]⁻ or [M+HCOO]⁻).
-
MRM Transitions (Indicative):
-
Precursor: m/z 523 [M-H]⁻ (Calculated based on MW 524 for 6-MCC).
-
Product Ions: m/z 177 (p-methoxycinnamic acid fragment), m/z 361 (catalpol core fragment).
-
-
Source Temp: 150°C (Keep low to prevent in-source fragmentation).
Part 4: Visualization of Workflows
Workflow Diagram: Extraction & Decision Logic
This diagram illustrates the critical decision points in the QC process, ensuring the correct method is selected based on the sample stage.
Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development or manufacturing.
Signal Pathway: Chemical Degradation Risk
Understanding the degradation pathway is vital for troubleshooting "low assay" results.
Caption: The hydrolysis pathway of 6-MCC. QC failure often results from ester cleavage due to improper extraction temperature or pH.
References
-
Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate... Journal of Applied Pharmaceutical Science.
- Context: Validates HPLC-DAD parameters for methoxycinnamyl derivatives, establishing the baseline for UV detection of this chromophore.
-
Zhang, Y., et al. (2021).[3] The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity. Archives of Pharmacal Research.
- Context: Provides isolation and structural characterization data (NMR/MS)
-
Stephenson, A. G. (1982). Iridoid glycosides in the nectar of Catalpa speciosa are unpalatable to nectar thieves.[4] Journal of Chemical Ecology.
- Context: Establishes the ecological presence and biological activity of iridoid glycosides in C
-
Wang, X., et al. (2019). Screening of Terpene Lactones and Flavonoid Glycosides in Ginkgo biloba Capsule by UPLC-Orbitrap High Resolution MS. Science and Education Publishing.
- Context: Demonstrates the UPLC-MS workflow for glycoside analysis, applicable to the resolution of 6-MCC
-
Lu, Y., et al. (2022).[5] Development and Validation of HPLC-DAD Method... for Monomeric Profile Analysis. Semantic Scholar.
- Context: Provides standard validation protocols (Linearity, LOD/LOQ calculations)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
